

# AN2718: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

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## Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal activity of **AN2718**, a novel benzoxaborole compound. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this agent. This document details its broad-spectrum efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

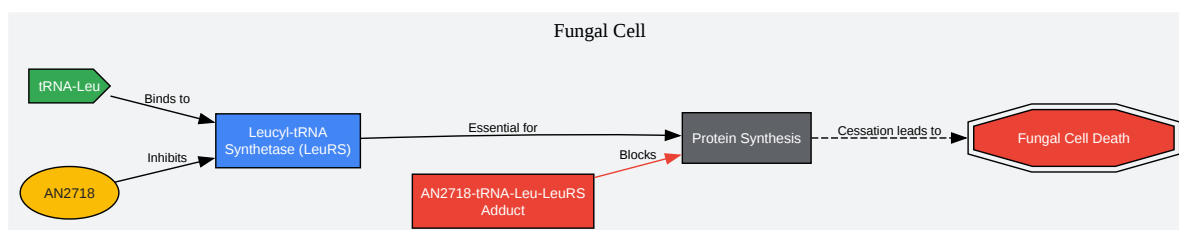
## Introduction to AN2718

**AN2718**, also known as tavaborole, is a boron-containing small molecule that represents a new class of antifungal agents.<sup>[1]</sup> It has been developed for the topical treatment of fungal infections, particularly tinea pedis and onychomycosis, caused by dermatophytes.<sup>[2][3]</sup> Its unique chemical structure, featuring a benzoxaborole ring, allows for effective target binding and selectivity.<sup>[3]</sup>

## Mechanism of Action: Inhibition of Fungal Protein Synthesis

**AN2718** exerts its antifungal effect by inhibiting fungal protein synthesis.<sup>[2][4]</sup> Specifically, it targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein translation.<sup>[5][6][7]</sup>

The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct between **AN2718**, the tRNA<sup>Leu</sup>, and the editing site of the LeuRS enzyme.[2][4] This trapping of the tRNA within the enzyme's editing site prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to fungal cell death.[5][7]



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Caption: Mechanism of action of **AN2718** in a fungal cell.

## Spectrum of Antifungal Activity

**AN2718** demonstrates a broad spectrum of activity against a variety of fungal pathogens, including yeasts and filamentous fungi.[1][4] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

## Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro antifungal activity of **AN2718** against key fungal species.

Table 1: In Vitro Activity of **AN2718** Against Yeast Species

Organism (n)	MIC90 (µg/mL)
Candida albicans (100)	1
Candida glabrata (100)	0.25

Data sourced from a study on the broad-spectrum antifungal activity of **AN2718**.[\[4\]](#)

Table 2: In Vitro Activity of **AN2718** Against Dermatophytes

Organism (n)	MIC90 (µg/mL)
Trichophyton mentagrophytes (100)	1
Trichophyton rubrum (100)	0.5

Data sourced from a study on the broad-spectrum antifungal activity of **AN2718**.[\[4\]](#)

Table 3: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS)

Enzyme Source	IC50 (µM)
Aspergillus fumigatus	2
Candida albicans	4.2

IC50 represents the concentration of **AN2718** required to inhibit 50% of the enzyme's activity.  
[\[4\]](#)

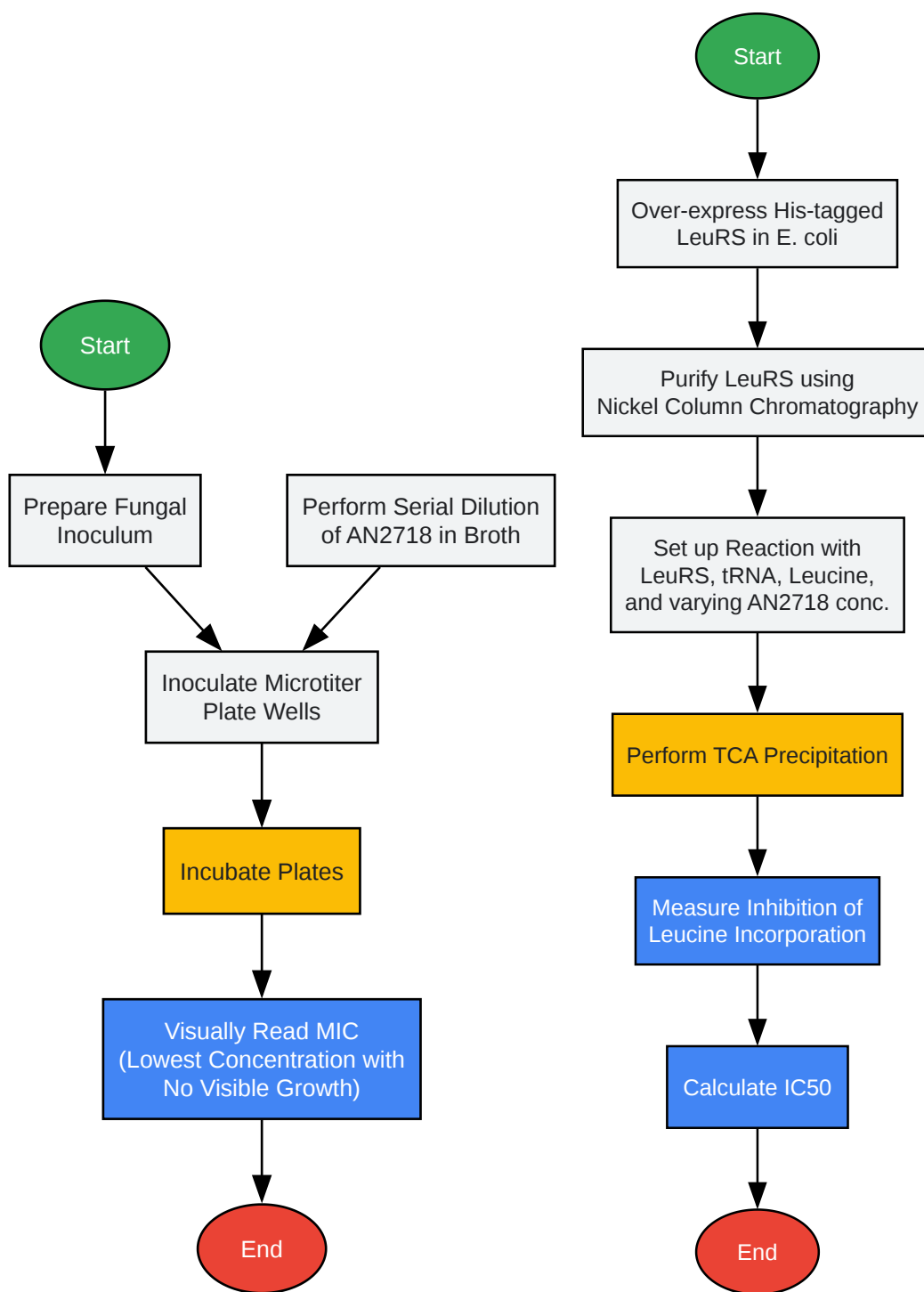
## Experimental Protocols

The quantitative data presented in this guide were obtained using standardized and validated experimental methodologies.

## Antifungal Susceptibility Testing

Method: Broth microdilution assays were performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A for filamentous fungi.[\[2\]](#)

Workflow:



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